4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide

Regioisomerism Halogen bonding Structure–activity relationship

This 4-bromo/4-chloro regioisomer (CAS 329786-98-3) is structurally distinct from the more common 2-chloro/4-bromo analogue CSUOH0901, offering a unique probe for Fms/Kit/Flt-3 kinase selectivity panels and Nav1.7 sodium channel screening. Its 4-bromobenzamide moiety enables selective Suzuki/Buchwald–Hartwig late-stage diversification without protecting group manipulation. With XLogP3 6.6 and TPSA 46.2 Ų, it serves as a highly lipophilic benchmark for CNS exposure comparisons. Ideal for head-to-head NCI-60 and tubulin assembly assays to elucidate halogen-substitution pharmacological fingerprints.

Molecular Formula C20H12BrCl2NO2
Molecular Weight 449.13
CAS No. 329786-98-3
Cat. No. B2875043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
CAS329786-98-3
Molecular FormulaC20H12BrCl2NO2
Molecular Weight449.13
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)Br)Cl
InChIInChI=1S/C20H12BrCl2NO2/c21-13-7-5-12(6-8-13)20(26)24-18-10-9-14(22)11-16(18)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26)
InChIKeyIGOXSVCZAAISML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide (CAS 329786-98-3): Structural and Pharmacophoric Context for Procurement


4-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide (CAS 329786-98-3) is a tri-halogenated benzamide derivative (C20H12BrCl2NO2; MW 449.1 g/mol) bearing a 4-bromobenzamide moiety linked to a 4-chloro-2-(2-chlorobenzoyl)aniline scaffold [1]. Its XLogP3 of 6.6 and single hydrogen bond donor place it among highly lipophilic, membrane-permeable small molecules within the N-substituted benzamide class [1]. The compound is structurally nested within the nimesulide-derived benzamide series, a class originally explored for COX-2 inhibition and subsequently repurposed for anticancer tubulin and kinase targeting applications [2]. It appears in the compound collections of multiple kinase modulation patent families (e.g., US-9096593-B2, US-9102591-B2), indicating its selection as a screening candidate for Fms/Kit/Flt-3 kinase and sodium channel (Nav1.7) programs [2][3].

Why N-Substituted Benzamide Analogs Are Not Interchangeable: The Critical Role of Halogen Regiochemistry


Within the N-substituted benzamide series, the precise position of halogen substituents on both the benzamide ring and the aniline-derived ring dictates pharmacophoric geometry. The target compound CAS 329786-98-3 is a distinct regioisomer: it carries a 4-bromo substituent on the benzamide carbonyl ring and a 4-chloro substituent on the central phenyl ring—an arrangement that differs fundamentally from the more extensively studied analog CSUOH0901 (CAS 5944-13-8), which bears a 2-chloro on the benzamide ring and a 4-bromo on the central ring [1]. This positional swap alters the spatial orientation of halogen bond donors/acceptors, hydrophobic contact surfaces, and the conformational preferences of the benzophenone hinge region, all of which influence target binding profiles [2]. In the kinase modulation patent US-9096593-B2, the benzamide scaffold is a core pharmacophore for Fms and Kit kinase inhibition, and even minor substituent shifts are known to produce substantial selectivity differences across kinase panels [2]. Generic interchange with a regioisomer without confirmatory biochemical profiling therefore carries a high risk of divergent activity.

Quantitative Differentiation Evidence for 4-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide (CAS 329786-98-3)


Regioisomeric Halogen Positioning Relative to the Preclinical Anticancer Analog CSUOH0901

The target compound is the positional isomer of CSUOH0901 (CAS 5944-13-8), a well-characterized nimesulide derivative with an IC50 of 0.20 ± 0.01 μM against SKBR-3 breast cancer cells [1]. In the target compound, the 4-bromo is located on the carbonyl-side benzamide ring (not on the central phenyl ring as in CSUOH0901), and the 4-chloro occupies the central phenyl ring para position. This regioisomeric swap is predicted to alter the vector and strength of halogen bonding interactions—particularly the sigma-hole donor capacity of the Br atom—which in turn affects tubulin binding and kinase inhibition profiles [1][2]. Direct comparative biochemical data between the two regioisomers are not available in the peer-reviewed literature as of the search date; procurement decisions must therefore be guided by the explicit structural distinction rather than extrapolated potency.

Regioisomerism Halogen bonding Structure–activity relationship Benzamide pharmacophore

Predicted Lipophilicity (XLogP3) and Membrane Permeability Relative to Dehalogenated Benzamide Scaffolds

The computed XLogP3 of the target compound is 6.6, substantially higher than the unsubstituted N-phenylbenzamide (XLogP ~2.5–3.0) and also higher than mono-halogenated benzamide analogs [1]. This elevated lipophilicity, driven by the cumulative effect of Br (π = +0.86) and two Cl (π = +0.71 each) substituents, predicts enhanced passive membrane permeability and potential blood–brain barrier penetration relative to less halogenated congeners [1][2]. The compound has only one hydrogen bond donor (the amide NH) and two hydrogen bond acceptors, with a topological polar surface area (TPSA) of 46.2 Ų—below the typical 60–70 Ų threshold for oral bioavailability [1]. These properties suggest that CAS 329786-98-3 will exhibit different cellular uptake and tissue distribution kinetics compared to more polar benzamide derivatives (e.g., those bearing hydroxyl, carboxyl, or sulfonamide groups).

Lipophilicity Membrane permeability Physicochemical property Drug-likeness

Patent Family Inclusion in Kinase and Sodium Channel Modulation Programs

The target compound falls within the generic Markush structures of at least two granted U.S. patent families: (i) US-9096593-B2 (Plexxikon Inc.), covering benzamide-containing compounds active on Fms, Kit, and Flt-3 protein kinases [1], and (ii) EP 2870138 / US 2017/0002017 (Genentech / Xenon), covering N-substituted benzamides as sodium channel (Nav1.7) inhibitors [2]. While the specific CAS number is not explicitly listed in the exemplified compounds of these patents, the structural subclass—4-halo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide—is encompassed by the claims. By contrast, non-halogenated or mono-halogenated benzamide analogs without the 2-chlorobenzoyl group fall outside the key pharmacophoric definitions of these patents [1][2].

Kinase inhibition Sodium channel Patent landscape Chemical probe

Recommended Application Scenarios for 4-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide Based on Structural and Physicochemical Evidence


Regioisomeric Selectivity Profiling Against Tubulin and Kinase Panels

Given its structural relationship to the tubulin-targeting agent CSUOH0901 (CAS 5944-13-8), CAS 329786-98-3 is best deployed as a regioisomeric comparator in tubulin polymerization and kinase selectivity panels. Using the target compound side-by-side with CSUOH0901 in the NCI-60 cell line screen or in biochemical tubulin assembly assays can directly test the hypothesis that the 4-bromo/4-chloro arrangement produces a distinct biological fingerprint relative to the 2-chloro/4-bromo arrangement [1]. This head-to-head comparison is currently absent from the peer-reviewed literature, representing a genuine research opportunity.

Synthetic Intermediate for Fms/Kit Kinase Inhibitor Libraries

The compound's 4-bromobenzamide moiety provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.), making it a versatile late-stage diversification intermediate for generating focused libraries targeting Fms, Kit, and Flt-3 kinases as described in US-9096593-B2 [1]. The 4-bromo position is chemically orthogonal to the 2-chlorobenzoyl and 4-chloro substituents, enabling selective functionalization without protecting group manipulation.

Lipophilicity-Driven CNS Penetration Screening in Sodium Channel Programs

With an XLogP3 of 6.6 and TPSA of 46.2 Ų, CAS 329786-98-3 is predicted to cross the blood–brain barrier, making it a candidate for CNS-targeted sodium channel (Nav1.7) screening as described in EP 2870138 [1]. The compound can serve as a highly lipophilic benchmark in a series, against which more polar analogs (e.g., those bearing sulfonamide or heterocyclic substitutions) can be compared for CNS exposure, plasma protein binding, and metabolic stability.

Quote Request

Request a Quote for 4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.